methyl 2-hydroxy-4-methoxybutanoate
Description
Structure
3D Structure
Properties
CAS No. |
1361017-70-0 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-9-4-3-5(7)6(8)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
QRTJEZQSJSURPR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Characterization Techniques and Methodological Innovations
Spectroscopic Elucidation Methodologies
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of methyl 2-hydroxy-4-methoxybutanoate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed insights into its chemical structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the carbon and hydrogen framework within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.
Key Expected ¹H NMR Signals:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -OCH₃ (ester) | ~3.7 | Singlet | 3H |
| -OCH₃ (ether) | ~3.3 | Singlet | 3H |
| -CH(OH)- | ~4.2 | Multiplet | 1H |
| -CH₂- | ~1.9 - 2.1 | Multiplet | 2H |
| -OH | Variable | Broad Singlet | 1H |
| -CH₂-CH(OH)- | ~3.5 | Multiplet | 2H |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
The multiplicity of the signals, such as the splitting of the -CH(OH)- and -CH₂- protons, would be governed by the number of adjacent protons (n+1 rule), providing valuable information about the connectivity of the carbon chain. The integration of each signal is proportional to the number of protons it represents.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon backbone and the identification of functional groups.
Key Expected ¹³C NMR Signals:
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C=O (ester) | ~170-175 |
| -CH(OH)- | ~65-70 |
| -CH₂- | ~30-40 |
| -OCH₃ (ester) | ~52 |
| -OCH₃ (ether) | ~58 |
| -CH₂-O- | ~70-75 |
Note: Predicted chemical shifts are based on analogous structures and established ¹³C NMR chemical shift ranges.
The downfield chemical shift of the carbonyl carbon is characteristic of an ester functional group. The signals for the carbons bonded to oxygen atoms (-CH(OH)- and -CH₂-O-) appear at higher chemical shifts compared to the other aliphatic carbon.
Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon and the adjacent methylene protons, as well as between the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons in the molecule's backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the ester methyl group and the carbonyl carbon.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups, making these methods excellent for functional group identification.
Characteristic Vibrational Frequencies:
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H (alcohol) | 3500-3200 (broad) | 3500-3200 (weak) |
| C-H (aliphatic) | 3000-2850 | 3000-2850 |
| C=O (ester) | 1750-1735 (strong) | 1750-1735 (weak) |
| C-O (ester & ether) | 1300-1000 | 1300-1000 |
The broad O-H stretching band in the IR spectrum is a key indicator of the hydroxyl group. The strong absorption around 1740 cm⁻¹ is characteristic of the ester carbonyl group. The C-O stretching vibrations from both the ester and ether linkages would appear in the fingerprint region. Raman spectroscopy, while often showing weaker signals for polar functional groups like C=O, can provide complementary information, particularly for the C-C backbone vibrations.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₆H₁₂O₄), the molecular weight is 148.15 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 148.
Plausible Fragmentation Pathways:
Upon ionization, the molecular ion can undergo various fragmentation processes, leading to the formation of characteristic fragment ions.
Loss of the methoxy (B1213986) group (-OCH₃) from the ester: This would result in a fragment ion at m/z 117.
Loss of the methyl group (-CH₃) from the ether: This would lead to a fragment at m/z 133.
Cleavage adjacent to the hydroxyl group: This could lead to fragments corresponding to the loss of CH₂OCH₃ or C₃H₇O₂.
McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the elimination of a neutral molecule and the formation of a radical cation.
Table of Predicted Fragment Ions:
| m/z | Possible Fragment |
| 148 | [C₆H₁₂O₄]⁺ (Molecular Ion) |
| 117 | [M - OCH₃]⁺ |
| 133 | [M - CH₃]⁺ |
| 103 | [M - CH₂OCH₃]⁺ |
| 87 | [M - COOCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
By analyzing the masses of these fragment ions, the structural components of this compound can be pieced together, confirming the presence of the methyl ester, hydroxyl, and methoxy functionalities and their relative positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity and confirming the identity of volatile compounds like this compound. thepharmajournal.com In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. mdpi.com
For the analysis of this compound, a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. Helium is commonly used as the carrier gas due to its inertness and efficiency. thepharmajournal.commdpi.com The temperature of the GC oven is programmed to increase gradually, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. mdpi.com
Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for the unequivocal identification of this compound by comparing it to spectral libraries. Furthermore, the chromatographic portion of the analysis provides information on the sample's purity, with the peak area of the target compound being proportional to its concentration. For thermally sensitive compounds, the use of shorter analytical columns can minimize degradation during analysis. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | HP-5MSI or similar (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) thepharmajournal.commdpi.com |
| Oven Temperature Program | Initial temp 60-80°C, ramped at 3-10°C/min to 240-280°C thepharmajournal.commdpi.com |
| Injector Temperature | 250-260°C thepharmajournal.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| MS Scan Range | 40-550 amu mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and less volatile molecules that are not amenable to GC-MS. It is often coupled with liquid chromatography (LC). For this compound, ESI-MS can provide precise molecular weight information and structural details through fragmentation analysis.
In ESI-MS, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. This gentle process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
For a compound structurally similar to the target, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), ESI-MS has been used for sensitive determination. chromatographyonline.com In negative ion mode, HMTBA shows a dominant peak for the [M-H]⁻ ion at m/z 149. chromatographyonline.com Similarly, this compound would be expected to produce a prominent ion corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. chromatographyonline.com This technique allows for highly selective and sensitive quantification, with limits of quantification reported in the low ng/mL range for analogous compounds. chromatographyonline.com
Chromatographic Separation and Analysis Techniques
Chromatographic methods are central to the analysis of this compound, enabling its separation from impurities, its quantification, and the determination of its enantiomeric composition.
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography, with a suitable detector like a Flame Ionization Detector (FID), is a robust and widely used technique for determining the purity and performing quantitative analysis of volatile compounds. The principles of separation are the same as in GC-MS, relying on the partitioning of the analyte between a stationary phase and a mobile gas phase.
The purity of a this compound sample can be assessed by the relative peak area of the main component in the chromatogram. Quantitative analysis is typically performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. The use of an internal standard can improve the accuracy and precision of the quantification.
High-Performance Liquid Chromatography (HPLC) for Purity, Isomer Separation, and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reversed-phase HPLC is a common approach. colab.wsnih.gov
In a reversed-phase setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The separation is based on the differential partitioning of the sample components between the two phases. Detection is often achieved using an ultraviolet (UV) detector set at a wavelength where the analyte absorbs light. nih.gov
Method validation is crucial to ensure the reliability of HPLC results. This involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For related hydroxy-methoxy compounds, validated HPLC methods have demonstrated excellent linearity (r > 0.998) over a wide concentration range. colab.wsresearchgate.net Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (%RSD) values typically below 3%. colab.wsnih.govresearchgate.net
| Validation Parameter | Typical Performance Metric (based on related compounds) |
|---|---|
| Linearity (Correlation Coefficient, r) | > 0.998 colab.wsresearchgate.net |
| Concentration Range | 5-350 µg/mL colab.wsresearchgate.net |
| Accuracy (Recovery %) | 97.6% - 100.4% researchgate.net |
| Intra-day Precision (%RSD) | 0.41% - 2.5% colab.wsresearchgate.net |
| Inter-day Precision (%RSD) | 0.61% - 2.8% colab.wsresearchgate.net |
| Limit of Detection (LOD) | 0.84 µg/mL colab.wsresearchgate.net |
| Limit of Quantification (LOQ) | 2.34 µg/mL colab.wsresearchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.es This is most commonly achieved using chiral HPLC.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. mdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase systems, is critical for achieving optimal separation. mdpi.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a given enantiomer (A), the ee is calculated as: % ee = [Area(A) - Area(B)] / [Area(A) + Area(B)] x 100, where B is the other enantiomer. Successful chiral separations can achieve high resolution factors and allow for the collection of enantiopure forms with an enantiomeric excess greater than 99%. mdpi.com
| Parameter | Typical Condition/Phase |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) uma.es |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak IG-3) mdpi.com |
| Mobile Phase Mode | Normal Phase, Reversed Phase, or Polar Organic Mode mdpi.com |
| Example Mobile Phase | Pure Methanol or Hexane/Ethanol (B145695) mixtures mdpi.com |
| Flow Rate | Optimization may require slow flow rates (e.g., < 1.0 mL/min) |
| Detection | UV or Circular Dichroism (CD) uma.es |
Applications of Methyl 2 Hydroxy 4 Methoxybutanoate in Complex Chemical Synthesis
Role as a Chiral Building Block in the Synthesis of Natural Products
The value of methyl 2-hydroxy-4-methoxybutanoate in natural product synthesis lies in its capacity to introduce a specific stereocenter and a functionalized four-carbon chain into a target molecule. This chirality is crucial as the biological activity of many natural products is dependent on their specific three-dimensional structure.
Precursor to Chiral Alcohols and Carboxylic Acids
The functional groups within this compound can be selectively manipulated to yield other valuable chiral synthons, such as chiral diols and hydroxy-carboxylic acids.
Chiral Alcohols: The ester group can be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral 1,2-diol. Such diols are common motifs in natural products and can serve as precursors for further transformations. Alternatively, enzymatic reduction of a related ketoester is a powerful method for producing chiral hydroxy esters with high enantiomeric excess. nih.gov Alcohol dehydrogenases (ADHs), for instance, are widely used for the asymmetric reduction of ketones to chiral alcohols, which are valuable building blocks for pharmaceuticals and fine chemicals. nih.gov
Chiral Carboxylic Acids: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-hydroxy-4-methoxybutanoic acid. psiberg.com This chiral hydroxy acid is a particularly useful intermediate, as its carboxylic acid and alcohol functionalities can be used for subsequent coupling reactions, such as esterification or amidation, in the assembly of more complex natural product frameworks. nih.gov For example, the saponification (base-catalyzed hydrolysis) of a chiral hydroxy ester can yield an enantiomerically pure hydroxy acid without epimerization at the chiral center. nih.gov
Strategic Incorporation into Macrocyclic and Heterocyclic Frameworks
Chiral building blocks derived from molecules like this compound are essential for constructing the complex ring systems found in many bioactive natural products.
Macrocyclic Frameworks: Macrocycles, large ring structures often containing 12 or more atoms, are common in antibiotics and anticancer agents. mdpi.com A key strategy for their synthesis is macrolactonization, the intramolecular formation of an ester. A chiral hydroxy acid, which can be prepared by hydrolyzing this compound, is an ideal precursor for this reaction. The molecule can be elongated and then cyclized, with the stereocenter from the original building block controlling the conformation of the resulting macrocycle.
Heterocyclic Frameworks: Heterocycles, or rings containing atoms other than carbon (e.g., oxygen, nitrogen), are ubiquitous in natural products. The hydroxyl and methoxy (B1213986) groups of this compound can direct or participate in cyclization reactions. For instance, the hydroxyl group could be converted into a leaving group to facilitate an intramolecular nucleophilic substitution, forming a tetrahydrofuran (B95107) ring, a common heterocyclic motif.
Utility in the Construction of Advanced Pharmaceutical Scaffolds and Intermediates
The structural motifs present in this compound are valuable in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net Chiral hydroxy esters and their derivatives are key intermediates in the synthesis of a wide range of drugs. mdpi.comrsc.org
An illustrative example of the utility of a similar structural scaffold is found in a reported synthesis of Gefitinib, an anticancer drug. nih.gov Although the specific paper was later retracted, the proposed synthetic route highlights the strategic value of such building blocks. The synthesis began with methyl 3-hydroxy-4-methoxybenzoate, a structurally related aromatic compound, and involved a series of transformations including alkylation, nitration, reduction, and cyclization to construct the core quinazoline (B50416) ring of the drug. nih.gov Other established routes to Gefitinib also rely on intermediates with hydroxy-alkoxy substitution patterns, underscoring the importance of this functionality in designing syntheses for complex pharmaceutical targets. acs.orgthieme-connect.de The ability to build upon a pre-existing chiral framework like that in this compound offers an efficient pathway to enantiomerically pure drug candidates.
Derivatization and Functional Group Interconversions
The reactivity of the ester and hydroxyl groups allows for numerous transformations, making this compound a versatile synthetic intermediate.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group can be readily converted to a carboxylic acid or another ester, providing flexibility in synthetic design.
Ester Hydrolysis: This reaction splits the ester into a carboxylic acid and an alcohol. chemguide.co.uk It can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring an excess of water. psiberg.comwikipedia.org Base-catalyzed hydrolysis, known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and the alcohol. chemguide.co.ukwikipedia.org
Transesterification: This process exchanges the methoxy group of the ester with a different alkoxy group from another alcohol. wikipedia.orgmasterorganicchemistry.com It is a convenient method for modifying esters and can be catalyzed by acids, bases, or enzymes. wikipedia.orgnih.gov Using a large excess of the new alcohol can drive the reaction to completion. N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for the transesterification of secondary alcohols at room temperature. acs.orgorganic-chemistry.org
| Transformation | Conditions | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat, excess H₂O | 2-hydroxy-4-methoxybutanoic acid + Methanol | Reversible reaction. psiberg.com |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH in H₂O/MeOH, heat | Sodium or Potassium 2-hydroxy-4-methoxybutanoate + Methanol | Irreversible, goes to completion. wikipedia.org |
| Transesterification | Acid or base catalyst (e.g., NaOR'), heat with excess R'OH | Alkyl 2-hydroxy-4-methoxybutanoate + Methanol | Equilibrium process; used to change the ester group. wikipedia.orgmasterorganicchemistry.com |
Hydroxyl Group Transformations (e.g., Oxidation, Etherification, Acylation)
The secondary hydroxyl group is a key site for introducing further molecular complexity.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, methyl 2-oxo-4-methoxybutanoate, using a variety of standard oxidizing agents such as those based on chromium (e.g., PCC) or Swern and Dess-Martin oxidations. youtube.com Unexpectedly, some reagents like performic acid have been shown to directly oxidize secondary alcohols to esters. rsc.orgrsc.org
Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide) or under acidic conditions where the alcohol reacts with another alcohol molecule. masterorganicchemistry.comresearchgate.net
Acylation: The hydroxyl group can be acylated to form a new ester by reacting it with an acyl halide or an anhydride. youtube.com This reaction is often catalyzed by a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). acs.org N-Heterocyclic carbenes are also effective catalysts for the acylation of secondary alcohols. organic-chemistry.org This transformation is useful for installing protecting groups or for adding new structural fragments to the molecule.
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, Swern Oxidation | Ketone |
| Etherification | 1. NaH; 2. R-Br (Williamson) | Ether |
| Acylation | Acyl chloride (RCOCl), Pyridine | Ester |
Carbon-Carbon Bond Formation Reactions (e.g., Aldol (B89426), Grignard, Wittig)
The strategic placement of a hydroxyl group and a methoxy ether within the structure of this compound makes it a versatile chiral building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of carbon-carbon bond-forming reactions, including Aldol-type additions, Grignard reactions, and Wittig olefinations. However, the reactivity of the free hydroxyl group often necessitates a protection strategy to achieve the desired chemical transformations selectively.
Aldol and Related Reactions
The ester functionality in this compound can, in principle, undergo a Claisen condensation, which is a related class of ester enolate-based carbon-carbon bond-forming reactions. libretexts.org In this type of reaction, a strong base is used to deprotonate the α-carbon, generating an enolate that can then react with another electrophilic carbonyl compound. lumenlearning.com
However, the presence of the acidic hydroxyl proton in this compound would interfere with this process by quenching the strong base. Therefore, a more viable approach involves the protection of the hydroxyl group prior to the Aldol-type reaction. For instance, protection of the alcohol as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, would allow for the selective generation of the ester enolate and its subsequent reaction with an aldehyde or ketone.
Table 1: Proposed Aldol-Type Reaction of Protected this compound
| Step | Reactant(s) | Reagents/Conditions | Product |
| 1. Protection | This compound | TBDMSCl, Imidazole, DMF | Methyl 2-(tert-butyldimethylsilyloxy)-4-methoxybutanoate |
| 2. Aldol Addition | Protected Ester, Aldehyde (e.g., Benzaldehyde) | 1. Lithium diisopropylamide (LDA), THF, -78 °C; 2. Benzaldehyde; 3. H₃O⁺ workup | Methyl 3-(tert-butyldimethylsilyloxy)-2-(1-hydroxy-1-phenylmethyl)-5-methoxypentanoate |
This strategy allows for the creation of a new carbon-carbon bond and the introduction of additional stereocenters, the control of which would depend on the specific reaction conditions and the nature of the reactants.
Grignard Reactions
Grignard reagents are powerful nucleophiles that readily react with esters. masterorganicchemistry.com Typically, the reaction of a Grignard reagent with an ester results in a double addition, yielding a tertiary alcohol. chemistrysteps.comlibretexts.orglibretexts.org A direct reaction of a Grignard reagent with this compound would be problematic due to the acidic hydroxyl group, which would protonate and destroy the Grignard reagent. libretexts.org
To utilize this compound in a Grignard reaction, the hydroxyl group must first be protected. Following protection, the ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This approach provides a straightforward method for introducing two identical alkyl or aryl groups.
Table 2: Proposed Grignard Reaction with Protected this compound
| Step | Reactant(s) | Reagents/Conditions | Product |
| 1. Protection | This compound | Benzyl bromide, NaH, THF | Methyl 2-(benzyloxy)-4-methoxybutanoate |
| 2. Grignard Reaction | Protected Ester | 1. 2 eq. Methylmagnesium bromide (CH₃MgBr), Et₂O; 2. H₃O⁺ workup | 3-(Benzyloxy)-5-methoxy-2-methylpentan-2-ol |
Alternatively, the ester could be reduced to the corresponding aldehyde, which would then react with one equivalent of a Grignard reagent to afford a secondary alcohol.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comnih.gov To apply Wittig chemistry to this compound, the ester functionality must first be converted into an aldehyde. This can be achieved through a controlled reduction, for example, using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
As with the other reactions, the hydroxyl group would need to be protected to prevent interference with the organometallic reagents used in the Wittig reaction sequence.
Table 3: Proposed Wittig Reaction Sequence Starting from this compound
| Step | Reactant(s) | Reagents/Conditions | Product |
| 1. Protection | This compound | Acetic anhydride, Pyridine | Methyl 2-acetoxy-4-methoxybutanoate |
| 2. Reduction | Protected Ester | 1. DIBAL-H, Toluene, -78 °C; 2. H₃O⁺ workup | 2-(Acetyloxy)-4-methoxybutanal |
| 3. Wittig Olefination | Protected Aldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(Acetyloxy)-6-methoxyhex-1-ene |
This multi-step sequence demonstrates how this compound can serve as a precursor to chiral aldehydes, which can then be elaborated into a variety of unsaturated structures using the Wittig reaction. The choice of the Wittig reagent would determine the nature of the substituent on the newly formed double bond.
Theoretical and Computational Studies on Methyl 2 Hydroxy 4 Methoxybutanoate and Analogues
Conformational Analysis and Energy Landscapes
The flexibility of methyl 2-hydroxy-4-methoxybutanoate, an aliphatic chain containing multiple single bonds, allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy) and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to explore the potential energy surface of molecules. drexel.eduacs.org MD simulations, in particular, model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. drexel.edu For a molecule like this compound, simulations would track the rotation around the C-C, C-O, and C-S bonds to map out the accessible conformations.
Studies on analogous hydroxy esters, such as 12-hydroxystearic acid and methyl 2-hydroxyisobutyrate, have successfully used MD simulations to understand molecular aggregation and intermolecular interactions, like hydrogen bonding. drexel.edu These simulations can reveal how the molecule interacts with itself and with solvent molecules, which is crucial for understanding its behavior in solution. acs.orgresearchgate.net The process typically involves creating an initial 3D structure and then using a force field (a set of parameters describing the energy of the system) to calculate the forces on each atom and simulate their subsequent motion. acs.org This allows for the exploration of the conformational landscape and the identification of low-energy conformers.
| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 | 75.3 |
| Gauche (+) | ~60° | 1.10 | 12.3 |
| Gauche (-) | ~-60° | 1.10 | 12.3 |
| Eclipsed | ~0° | 4.50 | 0.1 |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Geometry Optimization and Energy Prediction
For higher accuracy, quantum chemical methods like Density Functional Theory (DFT) are employed. researchgate.netmdpi.com A typical workflow involves generating an initial molecular geometry and then optimizing it to find a minimum on the potential energy surface. youtube.comyoutube.com DFT calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. youtube.com
Functionals like B3LYP, paired with basis sets such as 6-31G(d) or cc-pVDZ, are commonly used to perform these optimizations. mdpi.comrsc.orgnih.gov For this compound, DFT would be used to refine the geometries of the conformers identified by MM/MD and provide more accurate predictions of their relative energies and the energy barriers for interconversion. researchgate.net Studies on similar molecules often use a multi-step approach, starting with a faster, less computationally expensive method for an initial scan, followed by high-level DFT for refinement. stackexchange.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structure confirmation.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are a standard approach for predicting NMR chemical shifts. rsc.orgnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts (δ). nih.govacs.org These predicted values are often linearly scaled against experimental data from a set of known compounds to improve accuracy. mdpi.comcomporgchem.com This technique is powerful enough to distinguish between different isomers and conformers. comporgchem.com For this compound, this would involve calculating the shifts for each unique hydrogen and carbon atom, considering the influence of the local electronic environment created by the hydroxyl, ether, and ester functional groups.
IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. youtube.com The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. These calculations help assign the peaks in an experimental spectrum to specific molecular motions, such as the characteristic C=O stretch of the ester group, the O-H stretch of the alcohol, and the C-O stretches of the ether and ester moieties. rockymountainlabs.comlibretexts.orgpressbooks.pubmsu.edu
| Functional Group | Spectroscopy | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| Ester (C=O) | IR Frequency (cm⁻¹) | 1740 cm⁻¹ | 1735-1750 cm⁻¹ rockymountainlabs.com |
| Hydroxyl (O-H) | IR Frequency (cm⁻¹) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) msu.edu |
| Ether (C-O-C) | IR Frequency (cm⁻¹) | 1115 cm⁻¹ | 1050-1150 cm⁻¹ pressbooks.pub |
| Ester (O=C-O-C) | IR Frequency (cm⁻¹) | 1245 cm⁻¹ | 1200-1300 cm⁻¹ rockymountainlabs.com |
| Hydroxyl Proton (O-H) | ¹H NMR (ppm) | ~2.5-4.0 ppm | Variable (depends on solvent, concentration) |
| Ester Methyl Protons (O-CH₃) | ¹H NMR (ppm) | ~3.7 ppm | ~3.7-3.8 ppm |
| Ether Methyl Protons (C-O-CH₃) | ¹H NMR (ppm) | ~3.3 ppm | ~3.3-3.4 ppm |
| Ester Carbonyl Carbon (C=O) | ¹³C NMR (ppm) | ~172 ppm | ~170-175 ppm |
| Carbon Bearing Hydroxyl (C-OH) | ¹³C NMR (ppm) | ~68 ppm | ~65-75 ppm |
| Ether Carbon (C-O) | ¹³C NMR (ppm) | ~59 ppm | ~50-80 ppm pressbooks.pub |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction, known as the reaction mechanism. This involves identifying intermediates and, crucially, the high-energy transition states that connect them.
This compound (referred to as MMHB) has been identified as a side product during the catalytic conversion of hexose (B10828440) sugars to methyl lactate (B86563) using tin-containing zeolite catalysts like [K]Sn-USY. acs.orgrsc.orgrsc.org The main reaction pathway involves a retro-aldol cleavage of a fructose (B13574) intermediate into two three-carbon compounds. dtu.dknih.govacs.org However, a competing pathway involves the retro-aldol cleavage of the starting sugar into a four-carbon (tetrose) and a two-carbon (diose) fragment. acs.orgnih.gov The tetrose intermediate is believed to be the precursor to this compound. rsc.orgnih.gov
DFT calculations can be used to model this complex reaction network. nih.govresearchgate.net By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, chemists can build an energy profile for the reaction. researchgate.net This profile helps to determine the rate-limiting step (the one with the highest energy barrier) and explains the selectivity of the catalyst—why one product is favored over another. dtu.dkrsc.org For instance, comparing the energy barrier for the C3-C3 cleavage versus the C2-C4 cleavage would explain the ratio of methyl lactate to this compound observed experimentally. numberanalytics.comnumberanalytics.comresearchgate.net
| Species | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant (Fructose-Catalyst Complex) | Fructose bound to the catalyst active site | 0.0 |
| Transition State (TS) | Highest energy point for C2-C4 bond cleavage | +25.5 |
| Products (Erythrose + Glycolaldehyde) | The resulting four-carbon and two-carbon sugar fragments | -4.2 |
Ligand-Substrate Interactions in Catalytic and Enzymatic Processes
Understanding how a substrate (or ligand) binds to a catalyst's active site is key to explaining and improving catalytic processes. nih.govresearchgate.net In the formation of this compound, the sugar precursor must interact with the Lewis acidic tin sites within the pores of the USY zeolite catalyst. acs.orgrsc.org
Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are used to model these interactions. Docking predicts the preferred binding orientation of the substrate within the catalyst's active site. researchgate.net Higher-level QM/MM calculations, where the reactive core is treated with quantum mechanics and the surrounding zeolite framework with molecular mechanics, can provide detailed insights into the binding energy and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the substrate-catalyst complex. nih.gov These models can explain the shape selectivity of different zeolites, such as why Sn-β and Sn-USY zeolites produce different distributions of α-hydroxy methyl esters. acs.orgnih.gov
Similarly, in enzymatic reactions, computational methods are used to understand how a substrate like a β-keto ester fits into an enzyme's active site for stereoselective reduction to a β-hydroxy ester. rsc.orgmdpi.com Modeling these interactions is crucial for designing more efficient catalysts and for understanding the origins of selectivity in both heterogeneous catalysis and biocatalysis. researchgate.net
Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxy 4 Methoxybutanoate
Stereochemical Outcomes and Control Mechanisms
The stereochemistry of methyl 2-hydroxy-4-methoxybutanoate is of significant interest due to the presence of a chiral center at the C2 position. The control of this stereocenter during synthesis is a key challenge and a primary focus of mechanistic investigations. While specific studies on the stereoselective synthesis of this compound are not extensively reported in the public domain, principles from analogous reactions involving the synthesis of α-hydroxy esters provide a framework for understanding potential stereochemical control mechanisms.
The synthesis of α-hydroxy esters often involves the nucleophilic addition to a carbonyl group or the asymmetric reduction of a ketoester. In the context of the plausible synthesis of this compound from a precursor like L-erythrulose, the reaction would involve the formation of the ester and the retention or inversion of the existing stereocenter, or the creation of a new one with a specific configuration.
The use of chiral catalysts is a common strategy to influence the stereochemical outcome of a reaction. These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, in the synthesis of related γ-alkoxy-α-hydroxy esters, the diastereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. While specific data for this compound is not available, the table below illustrates the impact of different catalysts on the diastereomeric ratio in the synthesis of analogous compounds, highlighting the potential for stereochemical control.
Table 1: Diastereomeric Ratio in the Synthesis of Analogous α-Hydroxy Esters with Different Catalysts
| Catalyst | Substrate | Diastereomeric Ratio (syn:anti) |
| Lewis Acid A | Aldehyde X + Silyl (B83357) Ketene Acetal Y | 85:15 |
| Chiral Phosphine (B1218219) Ligand B | Aldehyde X + Silyl Ketene Acetal Y | 10:90 |
| Organocatalyst C | Aldehyde X + Silyl Ketene Acetal Y | 95:5 |
Note: This table is illustrative and based on general findings for the synthesis of α-hydroxy esters, as specific data for this compound is not publicly available.
The stereochemical outcome is also dependent on the reaction mechanism. For example, an SN2-type reaction would proceed with an inversion of configuration, while an SN1-type reaction would likely lead to a racemic mixture. Understanding the prevailing mechanism is therefore critical for predicting and controlling the stereochemistry of the final product.
Kinetic Studies of Formation and Transformation Reactions
Kinetic studies are essential for elucidating reaction mechanisms and optimizing process parameters such as temperature, pressure, and catalyst loading. The formation of this compound can be achieved through various synthetic routes, with the conversion of biomass-derived sugars being a promising and sustainable approach.
One notable pathway involves the conversion of L-erythrulose in the presence of a heterogeneous catalyst like tin-containing mesoporous silica (B1680970) (Sn-MCM-41) in methanol. While detailed kinetic models for this specific transformation are not widely published, data from the conversion of other C4 sugars to methyl lactate (B86563) using similar catalytic systems can provide valuable insights. These studies often reveal a strong dependence of the reaction rate on temperature and catalyst concentration.
The reaction is typically carried out at elevated temperatures and pressures to achieve reasonable conversion rates. For instance, the conversion of glucose to methyl lactate using Sn-MCM-41 has been reported at temperatures around 160°C. nih.gov The reaction time is also a critical parameter, with longer times generally leading to higher yields, up to an equilibrium point.
Table 2: Influence of Reaction Conditions on the Yield of Methyl Lactate from Glucose using Sn-MCM-41 Catalyst
| Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Methyl Lactate Yield (%) |
| 140 | 6 | 5 | 25.3 |
| 160 | 6 | 5 | 40.3 |
| 180 | 6 | 5 | 38.7 |
| 160 | 4 | 5 | 32.1 |
| 160 | 8 | 5 | 41.2 |
| 160 | 6 | 3 | 35.8 |
| 160 | 6 | 7 | 40.1 |
Source: Adapted from studies on the conversion of glucose to methyl lactate. cjcatal.com Note that these conditions may not be directly applicable to the synthesis of this compound from L-erythrulose but provide a general trend.
The kinetics of the reaction are likely to follow a complex model, potentially involving several steps such as the isomerization of the starting sugar, the formation of an intermediate, and the final conversion to the ester. The rate-determining step would be a key focus of such a study. Furthermore, the transformation of this compound itself, for example, through hydrolysis or other functional group modifications, would also be subject to kinetic analysis to understand its stability and reactivity.
Catalyst Deactivation and Regeneration Processes in Heterogeneous Catalysis
In the context of heterogeneous catalysis, particularly with catalysts like Sn-MCM-41 used in the conversion of biomass, catalyst deactivation is a significant concern that can impact the process's economic feasibility. Deactivation can occur through several mechanisms, including the deposition of carbonaceous materials (coke) on the catalyst surface, the leaching of active metal species, and structural changes in the catalyst support.
Studies on the use of Sn-MCM-41 in sugar conversion reactions have shown that the catalyst can be prone to deactivation, primarily due to the formation of humins, which are polymeric byproducts that can block the catalyst's pores and cover the active sites. The high temperatures often required for these reactions can also contribute to the sintering of the catalyst support, leading to a loss of surface area and activity.
The reusability of the Sn-MCM-41 catalyst has been investigated in the context of methyl lactate production from sugars. researchgate.net These studies indicate that a slight decrease in catalytic activity can be observed over several reaction cycles.
Table 3: Reusability of Sn-MCM-41 Catalyst in the Conversion of Glucose to Methyl Lactate
| Cycle | Methyl Lactate Yield (%) |
| 1 | 43 |
| 2 | 41 |
| 3 | 39 |
Source: Adapted from studies on the conversion of glucose to methyl lactate. researchgate.net
Fortunately, deactivated Sn-MCM-41 catalysts can often be regenerated. A common and effective method for regeneration is calcination, which involves heating the catalyst in the presence of air or oxygen. This process can burn off the deposited coke and restore the catalyst's activity. The efficiency of the regeneration process is crucial for the long-term stability and industrial application of the catalytic system. Research into the regeneration of Sn-MCM-41 has shown that calcination can effectively remove adsorbed by-products and reactivate the catalyst for subsequent use in sugar conversion reactions. ncsu.edu The optimization of regeneration conditions, such as temperature and duration, is an important area of research to ensure the complete removal of deactivating species without causing further damage to the catalyst structure.
Future Research Directions and Emerging Methodologies
Development of Novel, Highly Enantioselective Catalytic Systems for Efficient Synthesis
The synthesis of specific stereoisomers of chiral molecules is a significant challenge in modern chemistry. For methyl 2-hydroxy-4-methoxybutanoate, which possesses a chiral center, the development of highly enantioselective catalytic systems is a major research focus. The goal is to produce a single, desired enantiomer with high purity, which is crucial for its potential applications in pharmaceuticals and other specialized fields.
Current research is exploring a variety of catalytic approaches. One promising avenue is the use of chiral metal complexes. For instance, ruthenium(II)-catalyzed asymmetric transfer hydrogenation has been successfully employed for the dynamic kinetic resolution of related β-substituted-α-keto esters, yielding enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.org This methodology could be adapted for the synthesis of this compound. Similarly, molybdenum-based catalysts, in cooperation with chiral phosphoric acids, have shown potential for the enantioselective amination of α-hydroxy esters, offering another pathway to chiral α-amino acid derivatives. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, is another burgeoning field. Chiral polymers based on cinchona alkaloids, for example, have demonstrated catalytic activity in various asymmetric reactions. nih.gov These catalysts can be designed to create a specific chiral environment around the reacting molecules, guiding the reaction towards the desired stereoisomer. The development of bifunctional chiral catalysts that can activate both reacting sites simultaneously is a particularly promising strategy for achieving high stereoselectivity. nih.gov
The table below summarizes some of the catalytic systems being explored for similar asymmetric syntheses, which could be adapted for this compound.
| Catalyst Type | Example | Potential Application for this compound | Key Advantages |
| Chiral Metal Complexes | Ruthenium(II) with terphenyl-based ligands | Asymmetric reduction of a keto-precursor | High diastereo- and enantioselectivity |
| Molybdenum with chiral phosphoric acid | Enantioselective functionalization | Use of earth-abundant metal | |
| Organocatalysts | Cinchona alkaloid-based polymers | Asymmetric carbon-carbon bond formation | Metal-free, potentially more sustainable |
Integration of Flow Chemistry Approaches for Continuous Production and Scale-Up
Traditional batch production methods are often inefficient and difficult to scale up. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers a more controlled, efficient, and scalable alternative. The integration of flow chemistry for the production of this compound is a key area of future research.
Flow chemistry provides several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and in-line monitoring. These factors can lead to higher yields, improved purity, and reduced waste. For the synthesis of this compound, a continuous process could involve the reaction of precursors over a packed-bed reactor containing a solid-supported catalyst.
A patent for the preparation of a methionine hydroxy analogue isopropyl ester highlights a method that saves steps and energy consumption, which aligns with the principles of flow chemistry. google.com While this patent focuses on the isopropyl ester, the underlying principles of streamlining the process are directly applicable to the synthesis of the methyl ester. The development of robust and long-lasting catalysts that can be used in a flow system is a critical aspect of this research.
Application of Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction
The use of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis. These powerful computational tools can be used to analyze large datasets of reaction information to identify optimal reaction conditions, predict the outcomes of new reactions, and even design novel synthetic routes.
For the synthesis of this compound, AI and ML could be used to:
Optimize reaction parameters: By analyzing data from previous experiments, machine learning models can predict the optimal temperature, pressure, catalyst loading, and reaction time to maximize yield and selectivity.
Predict reaction outcomes: AI algorithms can be trained to predict the products and yields of reactions involving different starting materials and catalysts, allowing researchers to screen a large number of potential reactions in silico before performing them in the lab.
Discover new catalysts: Machine learning can be used to identify the key features of successful catalysts and to design new catalysts with improved performance.
The Open Reaction Database (ORD) is an example of a large-scale data-sharing initiative that will be crucial for the development of these AI and ML tools. By providing a standardized format for storing and sharing reaction data, the ORD will enable the development of more accurate and powerful predictive models.
Exploration of Bio-inspired Synthetic Pathways and Enzymatic Cascades for Enhanced Sustainability
Nature provides a rich source of inspiration for the development of sustainable chemical processes. Bio-inspired synthetic pathways and enzymatic cascades offer the potential to produce chemicals like this compound from renewable feedstocks under mild reaction conditions.
Enzymes are highly selective and efficient catalysts that can be used to perform a wide range of chemical transformations. The use of enzymes in the synthesis of this compound could lead to a more sustainable process with reduced energy consumption and waste generation. For example, research has demonstrated the enzymatic synthesis of co-oligomers of L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMB), using the enzyme papain. nih.gov This highlights the potential for enzymatic processes in the production of related compounds.
Furthermore, the development of synthetic metabolic pathways in microorganisms offers a route to producing precursor molecules from renewable resources like glucose. era-learn.eu A two-stage process has been conceptualized where a precursor is first produced through fermentation, followed by a chemical conversion to the final product. era-learn.eu This hybrid approach combines the advantages of both biotechnology and traditional chemistry to create a more sustainable manufacturing process.
The development of "new-to-nature" enzymatic activities through protein engineering is another exciting area of research. era-learn.eu By modifying the structure of existing enzymes, it is possible to create new catalysts that can perform novel chemical reactions. This could open up new and more efficient routes to the synthesis of this compound and other valuable chemicals.
The table below provides a summary of the bio-inspired approaches being investigated.
| Approach | Description | Key Advantages |
| Enzymatic Catalysis | Use of isolated enzymes to catalyze specific reaction steps. | High selectivity, mild reaction conditions, reduced waste. |
| Whole-Cell Biotransformation | Use of microorganisms to convert a starting material into a desired product. | Can perform multi-step reactions in a single pot. |
| Hybrid Chemo-enzymatic Processes | Combination of chemical and enzymatic steps to create an overall more efficient process. | Leverages the strengths of both approaches. |
| Synthetic Metabolic Engineering | Design and implementation of new metabolic pathways in microorganisms for the production of target molecules from renewable feedstocks. | Potential for fully bio-based production. |
Q & A
Q. What are the recommended methodologies for synthesizing methyl 2-hydroxy-4-methoxybutanoate?
Synthesis typically involves esterification of 2-hydroxy-4-methoxybutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or enzyme-mediated conditions. Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track esterification progress .
- Purification : Column chromatography or fractional distillation to isolate the ester from unreacted precursors .
- Characterization : Confirm structure via (e.g., methoxy protons at δ 3.3–3.5 ppm) and mass spectrometry (expected molecular ion at m/z 148.15) .
Q. How can researchers ensure the compound’s stability during storage?
- Temperature : Store at –20°C to prevent hydrolysis, as recommended for structurally similar esters .
- Moisture control : Use desiccants or inert atmosphere (N₂/Ar) to avoid ester degradation .
- Analytical checks : Periodically validate purity via GC-MS or to detect decomposition products (e.g., free acid or methanol) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Identify functional groups (e.g., hydroxy proton at δ 2.5–3.0 ppm and ester carbonyl at δ 170–175 ppm) .
- Infrared (IR) spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (broad, ~3300 cm⁻¹) .
- High-resolution MS : Verify molecular formula (C₆H₁₂O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for its synthesis?
- Isotopic labeling : Use -labeled methanol to trace esterification mechanisms (e.g., acid-catalyzed vs. enzymatic pathways) .
- Kinetic analysis : Compare rate constants under varying pH and temperature to identify rate-limiting steps .
- Computational modeling : Apply DFT calculations to predict transition states and validate experimental data .
Q. What experimental designs are suitable for assessing environmental impacts of this compound?
- Laboratory simulations : Study hydrolysis rates (pH 4–9) and photodegradation under UV light to model environmental persistence .
- Ecotoxicology assays : Use Daphnia magna or algal cultures to evaluate acute toxicity (EC₅₀) and biodegradability .
- Field studies : Monitor soil/water matrices near industrial sites for bioaccumulation potential, referencing protocols from the INCHEMBIOL project .
Q. How can researchers address discrepancies in reported biological activity data?
- Meta-analysis : Systematically compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify confounding variables (e.g., solvent polarity) .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with bioactivity .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?
- Chiral catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective esterification .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction stereoselectivity .
- In-situ monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .
Methodological Guidance
8. Designing a research proposal for novel applications of this compound:
- Theoretical framework : Align with green chemistry principles (e.g., atom economy in ester synthesis) or metabolic engineering (e.g., microbial production pathways) .
- Experimental plan : Include a phased approach:
- Phase 1 : Optimize synthesis yield using DoE (Design of Experiments) .
- Phase 2 : Validate bioactivity in cell-based assays (e.g., anti-inflammatory or antimicrobial screens) .
- Risk assessment : Evaluate toxicity thresholds using EFSA guidelines for structurally related flavoring agents .
9. Analyzing contradictory data on thermal stability:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures across multiple batches to identify batch-specific variability .
- Statistical tools : Apply ANOVA to compare stability under varying storage conditions (e.g., humidity, light exposure) .
- Cross-lab collaboration : Share samples with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
